PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE

説明

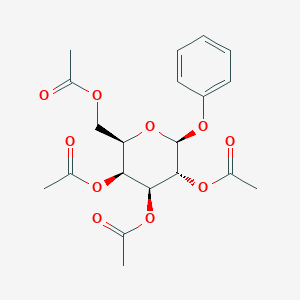

PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE is a derivative of galactose, a type of sugar. This compound is characterized by the presence of a phenyl group attached to the galactose molecule, which is further modified by the addition of four acetyl groups. These modifications make the compound more stable and alter its chemical properties, making it useful in various scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of phenyl tetra-O-acetyl-beta-D-galactopyranoside typically involves the acetylation of beta-D-galactopyranoside. The process begins with the reaction of beta-D-galactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of tetra-O-acetyl-beta-D-galactopyranoside.

Industrial Production Methods

In an industrial setting, the production of phenyl tetra-O-acetyl-beta-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

化学反応の分析

Types of Reactions

PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE undergoes several types of chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent beta-D-galactopyranoside.

Oxidation: The phenyl group can be oxidized to form phenyl derivatives with different functional groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of activating agents.

Major Products Formed

Hydrolysis: Beta-D-galactopyranoside.

Oxidation: Phenyl derivatives with various functional groups.

Substitution: Derivatives with substituted functional groups replacing the acetyl groups.

科学的研究の応用

Glycobiology

PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE is extensively used in glycobiology to study glycosylation patterns on proteins. It serves as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules.

Case Study: Glycosylation Enzyme Activity

In a study published by MedChemExpress, researchers utilized this compound to investigate the activity of specific glycosyltransferases involved in synthesizing complex carbohydrates. The results showed that the compound effectively served as a donor substrate, facilitating the transfer of galactose to various acceptors .

Drug Development

The compound's structural properties make it valuable in drug design and development. Its ability to mimic natural substrates allows researchers to explore its potential as an inhibitor or modulator of enzyme activity related to carbohydrate metabolism.

Case Study: Antiviral Research

Research indicated that derivatives of phenyl-galactopyranosides exhibit antiviral properties. A study demonstrated that compounds similar to this compound could inhibit viral replication by interfering with glycoprotein synthesis .

Chromatography

This compound is often used as a standard reference material in chromatography for quantifying galactose derivatives. Its distinct physical properties allow for accurate identification and quantification during analytical procedures.

Spectroscopy

Due to its unique molecular structure, this compound can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy to determine its purity and structural integrity.

作用機序

The mechanism of action of phenyl tetra-O-acetyl-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl groups protect the galactose moiety, allowing it to be selectively deprotected and modified in a controlled manner. This selective modification enables the compound to participate in various biochemical pathways and exert its effects through specific interactions with molecular targets .

類似化合物との比較

Similar Compounds

Phenyl tetra-O-acetyl-beta-D-glucopyranoside: Similar structure but with glucose instead of galactose.

Phenyl tetra-O-acetyl-alpha-D-galactopyranoside: Similar structure but with an alpha configuration instead of beta.

Phenyl tetra-O-acetyl-beta-D-mannopyranoside: Similar structure but with mannose instead of galactose.

Uniqueness

PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GALACTOPYRANOSIDE is unique due to its specific configuration and the presence of acetyl groups, which provide stability and allow for selective modifications. This uniqueness makes it valuable in the synthesis of complex carbohydrates and in studies involving carbohydrate-protein interactions .

生物活性

Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside (often abbreviated as PTG) is a derivative of galactose that has garnered attention in biochemical research due to its potential biological activities. This article explores its properties, biological significance, and potential applications in various fields.

- Molecular Formula : CHOS

- Molecular Weight : 440.47 g/mol

- Melting Point : 68-72 °C

- Appearance : White to off-white crystalline solid

- Purity : >98% (HPLC)

PTG is primarily used in life science research and carbohydrate chemistry due to its structural features that allow it to interact with various biological systems. It is synthesized through the acetylation of β-D-galactopyranoside and is often employed as a tool in glycobiology studies.

1. Glycosylation Studies

PTG serves as a substrate for various glycosyltransferases and has been utilized to study the enzymatic processes involved in glycosylation. Its acetyl groups enhance solubility and stability, making it an ideal candidate for investigating carbohydrate metabolism disorders and glycosylation-related diseases .

3. Inhibition of Galectins

PTG has been investigated for its ability to inhibit galectins—proteins that bind to β-galactosides and play critical roles in cell-cell interactions, apoptosis, and immune responses. Inhibitors of galectins are of interest for therapeutic applications in cancer and autoimmune diseases .

Case Study 1: Inhibition of Galectin-1

A study demonstrated that PTG could inhibit galectin-1 activity effectively. This inhibition was linked to the compound's ability to disrupt galectin-mediated cellular processes, which could have implications for cancer therapy where galectin-1 promotes tumor growth .

Case Study 2: Glycobiology Applications

In another research context, PTG was utilized in synthesizing complex carbohydrate structures. The compound's acetyl groups facilitated the formation of glycosidic bonds, highlighting its utility in glycobiology and the synthesis of oligosaccharides .

Research Findings

| Study | Findings |

|---|---|

| Study A | PTG inhibits galectin-1 with an IC50 value indicating significant potential for cancer treatment applications. |

| Study B | Utilization of PTG in enzymatic assays revealed its effectiveness as a substrate for glycosyltransferases, enhancing understanding of carbohydrate metabolism. |

| Study C | Similar compounds exhibited antimicrobial properties; further studies are needed to confirm PTG's efficacy against specific pathogens. |

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKPFIHCMIKXMU-LCWAXJCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225803 | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2872-72-2 | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl tetra-O-acetyl-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002872722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl tetra-O-acetyl-β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What can you tell us about the structural characteristics of Phenyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside based on the research paper?

A1: The research paper "X-RAY AND MOLECULAR MECHANICS STUDY OF PHENYL 2,3,4,6-TETRA-O-ACETYL-BETA -D-GALACTOPYRANOSIDE" [] primarily focuses on elucidating the three-dimensional structure of the title compound using X-ray crystallography and molecular mechanics calculations. While it doesn't delve into the other aspects you listed (like pharmacological properties or environmental impact), the study provides valuable insights into the conformation of the molecule. The paper likely discusses bond lengths, bond angles, and torsion angles, which are crucial for understanding its interactions with other molecules and its potential as a building block in carbohydrate chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。